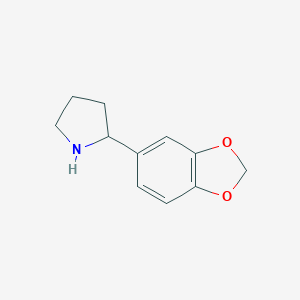
2-(1,3-ベンゾジオキソール-5-イル)ピロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-yl)pyrrolidine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-Benzodioxol-5-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzodioxol-5-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗真菌剤
この化合物は、新しい抗真菌剤として評価するために、様々な分光学的手法を用いて合成および特性評価が行われました . 特に、癌、後天性免疫不全症候群(AIDS)、または自己免疫疾患に苦しんでいる人々にとって、生命を脅かす真菌感染症は、世界的な大きな健康上の負担となっています .
トリカルボニトリル誘導体の合成
この化合物は、トリカルボニトリル誘導体の合成に使用されてきました . 合成された化合物、2-(1,3-ベンゾジオキソール-5-イル)エチレン-1,1,2-トリカルボニトリルは、(1,3-ベンゾジオキソール-5-イルメチレン)マロノニトリルとシアン化ナトリウムから調製され、続いて臭素を用いて酸化されました .
抗癌評価
この化合物は、特定の誘導体の設計、合成、および抗癌評価に使用されてきました .
結晶構造と分光学的調査
この化合物は、結晶構造と分光学的調査に使用されてきました .
法医学サンプル中の定量化
また、バルク法医学サンプルにおけるこのカチノンを日常的に定量するための、検証済みのGC-EI-MS法も開発されました .
作用機序
Target of Action
Related compounds have been shown to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
It is known that the compound belongs to the class of organic compounds known as proline and derivatives . These compounds often interact with their targets by binding to the active site, leading to changes in the target’s activity.
Biochemical Pathways
Related compounds have been shown to affect microtubule assembly, leading to mitotic blockade and cell apoptosis
Pharmacokinetics
It is known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells
生物活性
2-(1,3-Benzodioxol-5-yl)pyrrolidine is a compound with significant potential in pharmacological research. Its molecular formula is C11H13NO2, and it has a molecular weight of 191.23 g/mol. This compound belongs to the class of organic compounds known as proline derivatives and has been studied for its various biological activities, particularly in cancer therapy and receptor antagonism.
The biological activity of 2-(1,3-benzodioxol-5-yl)pyrrolidine is primarily attributed to its interaction with specific biological targets:
- Nitric Oxide Synthase (iNOS) : Related compounds have shown to interact with iNOS, which is crucial in various physiological processes including vasodilation and neurotransmission.
- Microtubule Assembly : This compound affects microtubule dynamics, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is significant for the development of anticancer therapies as it can halt the proliferation of malignant cells.
Pharmacological Properties
Research indicates that 2-(1,3-benzodioxol-5-yl)pyrrolidine may induce cell cycle arrest at the S phase and promote apoptosis in cancerous cells. Studies have demonstrated that compounds with similar structures can significantly impact cell viability and induce programmed cell death in various cancer models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of 2-(1,3-benzodioxol-5-yl)pyrrolidine. Modifications to the benzodioxole or pyrrolidine moieties can enhance selectivity and potency against specific receptors. For instance, structural variations have been explored to improve binding affinity to endothelin receptors, which are implicated in cardiovascular diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Endothelin Receptor Antagonism : Research on pyrrolidine derivatives has highlighted their potential as selective antagonists for endothelin receptors. A notable study reported a compound with a Ki value of 0.034 nM for the ETA receptor, showcasing high selectivity over the ETB receptor . This illustrates the potential therapeutic applications of benzodioxole-pyrrolidine derivatives in managing conditions like hypertension.
- Anticancer Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death. These findings support further investigation into 2-(1,3-benzodioxol-5-yl)pyrrolidine as a candidate for cancer treatment .
Data Table: Biological Activity Overview
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDZPAOUCULWED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398290 |
Source


|
| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95849-38-0 |
Source


|
| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














